2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride
Overview
Description
2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride (DMATMC-HCl) is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a novel compound with a unique structure and chemical properties, and has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Structurally Diverse Libraries
2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride, through its derivative forms, has been utilized in synthesizing structurally diverse compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has shown efficacy in various alkylation and ring closure reactions. These reactions have led to the generation of a wide range of compounds including dithiocarbamates, thioethers, and various NH-azoles (Roman, 2013).
Catalysis in Acylation Reactions
4-(N,N-Dimethylamino)pyridine hydrochloride, a similar DMAP salt, has been used as a recyclable catalyst in the acylation of inert alcohols and phenols. This process, which operates under base-free conditions, has been thoroughly investigated to understand its reaction mechanism (Liu et al., 2014).
Corrosion Inhibition
Derivatives of 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride, specifically benzothiazole derivatives, have been studied as corrosion inhibitors for carbon steel in acidic environments. These inhibitors have demonstrated high efficiency and stability in preventing corrosion, offering a promising application in materials science (Hu et al., 2016).
Antimicrobial Agents
Novel thiazole derivatives incorporating pyridine moieties, related to 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as DNA gyrase inhibitors and exhibited significant antibacterial and antifungal activities (Khidre & Radini, 2021).
Synthesis of Fluorinated Compounds
In the field of organic synthesis, derivatives of 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride have been used to create fluorinated purines and thiapurines. These compounds are notable for their application in medicinal chemistry and drug development (Iaroshenko et al., 2007).
properties
IUPAC Name |
1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZXQCIDAQYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519508 | |
Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride | |
CAS RN |
140176-74-5, 82586-71-8 | |
Record name | 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140176-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.